2-Fluoro-3,6-dimethylaniline hydrochloride
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Overview
Description
2-Fluoro-3,6-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethylaniline hydrochloride typically involves the introduction of a fluorine atom and methyl groups onto the benzene ring, followed by the formation of the amine group. One common method is the electrophilic aromatic substitution reaction, where fluorine and methyl groups are introduced using appropriate reagents under controlled conditions. The amine group is then introduced through a nucleophilic substitution reaction, and the final hydrochloride salt is obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using fluorinating agents and methylating agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified through crystallization or distillation to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3,6-dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Lacks the fluorine atom but has similar structural features.
3-Fluoroaniline: Contains a fluorine atom but lacks the methyl groups.
2-Fluoroaniline: Similar fluorine substitution but lacks the methyl groups.
Uniqueness
2-Fluoro-3,6-dimethylaniline hydrochloride is unique due to the combination of fluorine and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-3,6-dimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-3-4-6(2)8(10)7(5)9;/h3-4H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBUQHOGQJNGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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